molecular formula C19H38O B14264790 Nonadec-11-en-1-ol CAS No. 204762-49-2

Nonadec-11-en-1-ol

Cat. No.: B14264790
CAS No.: 204762-49-2
M. Wt: 282.5 g/mol
InChI Key: KYMSXSHGZABISV-UHFFFAOYSA-N
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Description

Nonadec-11-en-1-ol is a hypothetical 19-carbon monounsaturated alcohol with a double bond at position 11 and a hydroxyl group at the terminal carbon. These compounds share structural motifs critical to their physicochemical behavior and applications, such as pheromone activity or industrial uses.

Properties

CAS No.

204762-49-2

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

nonadec-11-en-1-ol

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h8-9,20H,2-7,10-19H2,1H3

InChI Key

KYMSXSHGZABISV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of nonadec-11-en-1-al using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, often in an inert atmosphere to prevent oxidation.

Another method involves the hydroboration-oxidation of nonadec-11-en-1-ene. This two-step process starts with the addition of borane to the double bond, followed by oxidation with hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of nonadec-11-en-1-al. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonadec-11-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form nonadec-11-en-1-al or further to nonadec-11-enoic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The double bond can be reduced to form nonadecan-1-ol using hydrogen gas in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in sulfuric acid (Jones reagent) or potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon or platinum oxide as catalysts.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: Nonadec-11-en-1-al and nonadec-11-enoic acid.

    Reduction: Nonadecan-1-ol.

    Substitution: Nonadec-11-en-1-chloride or nonadec-11-en-1-bromide.

Scientific Research Applications

Nonadec-11-en-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its role in biological systems, particularly in pheromone signaling in insects.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its long hydrophobic chain and reactive hydroxyl group.

Mechanism of Action

The mechanism of action of nonadec-11-en-1-ol depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing signaling pathways. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, the hydroxyl group and double bond provide reactive sites for various transformations, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Structural and Physical Properties

Key compounds compared include:

Compound Name Molecular Formula Molecular Weight Double Bond Position Functional Group Boiling Point (°C) Density (g/mL) Key Data Sources
10-Undecen-1-ol C₁₁H₂₂O 170.29 10 Alcohol 132–133 (15 mmHg) 0.85
(E)-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 11 (E-isomer) Alcohol N/A N/A
(Z)-11-Octadecen-1-ol C₁₈H₃₆O 268.48 11 (Z-isomer) Alcohol N/A N/A
11-Hexadecenyl acetate C₁₈H₃₄O₂ 282.46 11 Acetate ester N/A N/A
E-11-Octadecen-1-yl acetate C₂₀H₃₈O₂ 310.52 11 (E-isomer) Acetate ester N/A N/A
(11E)-Tetradecen-1-ol C₁₄H₂₈O 214.37 11 (E-isomer) Alcohol N/A N/A
Key Trends:
  • Chain Length : Longer chains (e.g., C₁₈ vs. C₁₁) increase molecular weight and boiling points. For example, 10-Undecen-1-ol (C₁₁) boils at 132–133°C under reduced pressure, while longer-chain alcohols like (Z)-11-Octadecen-1-ol (C₁₈) likely require higher temperatures.
  • Double Bond Position: Compounds with mid-chain double bonds (e.g., position 11) exhibit distinct stereochemical behaviors. The Z-isomer of 11-Octadecen-1-ol is noted in pheromone blends , while E-isomers (e.g., E-11-Hexadecen-1-ol) may differ in biological activity.
  • Functional Groups : Acetate derivatives (e.g., 11-Hexadecenyl acetate) are less polar and more volatile than their alcohol counterparts, making them suitable for applications like insect pheromones .
Pheromone Activity
  • (Z)-11-Octadecen-1-ol : Identified in lepidopteran pheromone blends, where stereochemistry (Z vs. E) critically influences insect communication .
  • E-11-Octadecen-1-yl acetate : Marketed as "Vaccenyl acetate," this compound is used in ecological studies and pest control .
Industrial and Laboratory Use
  • 10-Undecen-1-ol : A reagent with low hazard classification, used in organic synthesis and fragrance industries .
  • (E)-11-Hexadecen-1-ol : Stored at +4°C for stability, indicating sensitivity to temperature .

Data Gaps and Limitations

  • Physical Properties : Boiling points and densities for longer-chain alcohols (C₁₆–C₁₈) are absent in the evidence, limiting direct comparisons.
  • Nonadec-11-en-1-ol: No experimental data exists in the provided sources; its properties must be inferred from trends (e.g., predicted higher molecular weight [284.51 g/mol] and boiling point than C₁₈ analogs).

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